molecular formula C10H21Cl3N4 B2719073 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride CAS No. 2411299-65-3

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride

Cat. No.: B2719073
CAS No.: 2411299-65-3
M. Wt: 303.66
InChI Key: CSIHQWLBQRLMIQ-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride (CAS: C7H15Cl2N3; Mol. weight: 219.69) is a trihydrochloride salt featuring a piperidine core substituted with a 1-methylpyrazole moiety via a methylene bridge. Its structure combines a six-membered piperidine ring with a five-membered pyrazole heterocycle, conferring both basic and aromatic properties. The trihydrochloride form enhances aqueous solubility, making it suitable for applications requiring high bioavailability in polar solvents .

Properties

IUPAC Name

1-[(2-methylpyrazol-3-yl)methyl]piperidin-4-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.3ClH/c1-13-10(2-5-12-13)8-14-6-3-9(11)4-7-14;;;/h2,5,9H,3-4,6-8,11H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMVWWTTXBQXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN2CCC(CC2)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride typically involves the reaction of piperidine derivatives with pyrazole derivatives under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or alcohols, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares structural motifs with several pharmacologically active molecules and intermediates. Key comparisons are outlined below:

GDC-0994 (ERK1/2 Inhibitor)

  • Structure: (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one .
  • Key Differences :
    • Incorporates a pyridin-2(1H)-one ring and a pyrimidinyl group linked to the pyrazole, absent in the target compound.
    • Features a 4-chloro-3-fluorophenyl and hydroxyethyl group, enhancing target specificity for ERK1/2 inhibition.
  • Pharmacology : Demonstrated potent ERK1/2 inhibition (IC₅₀ < 10 nM) and efficacy in hyperproliferative disorder models .
  • Solubility : Free base form requires formulation optimization for bioavailability, unlike the trihydrochloride salt of the target compound .

4-(Aminomethyl)piperidin-1-ylmethanone

  • Structure : Piperidine linked to a 4-chlorophenyl group via a carbonyl bridge .
  • Key Differences :
    • Replaces the pyrazolylmethyl group with a benzoyl moiety, altering electronic properties and steric bulk.
    • Lacks the trihydrochloride salt, reducing solubility in aqueous media compared to the target compound.
  • Applications: Used as an intermediate in kinase inhibitor synthesis, highlighting the versatility of piperidine-aminomethyl scaffolds .

General Structural Trends

Compound Molecular Formula Mol. Weight Key Functional Groups Pharmacological Activity Solubility/Stability
Target Compound C7H15Cl2N3 219.69 Piperidine, pyrazolylmethyl, trihydrochloride Synthetic intermediate High solubility (trihydrochloride)
GDC-0994 C21H20ClFN6O3 458.87 Pyridinone, pyrimidine, fluorophenyl ERK1/2 inhibitor (IC₅₀ < 10 nM) Moderate (free base)
4-(Aminomethyl)piperidin-1-ylmethanone C13H17ClN2O 252.74 Piperidine, benzoyl, chlorophenyl Kinase intermediate Low (neutral form)

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride in laboratory settings?

  • Methodological Answer :

  • Skin/Eye Exposure : Immediate rinsing with water for ≥15 minutes; remove contaminated clothing. Use pH-neutral soap for skin decontamination .
  • Inhalation : Transfer to fresh air; monitor for respiratory distress. Use fume hoods during synthesis or handling .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Conduct regular inventory checks to prevent degradation .

Q. How should researchers characterize the purity and structural integrity of this compound during initial synthesis?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC with UV detection (λ = 254 nm) for purity assessment. Validate via NMR (¹H/¹³C) to confirm the piperidine-pyrazole linkage and absence of unreacted intermediates .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~292.2 for free base; adjust for trihydrochloride form) .

Q. What are common synthetic routes for preparing 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-aminetrihydrochloride?

  • Methodological Answer :

  • Stepwise Synthesis :

Intermediate 1 : Alkylation of 1-methylpyrazole with chloromethyl piperidine.

Intermediate 2 : Amine protection (e.g., Boc) to prevent side reactions.

Final Step : Deprotection followed by HCl salt formation.

  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?

  • Methodological Answer :

  • Hypothesis Testing : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments. For persistent discrepancies, crystallize the compound for X-ray diffraction analysis .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic reactions?

  • Methodological Answer :

  • Reaction Modeling : Apply density functional theory (DFT) to simulate transition states for nucleophilic substitution at the piperidine nitrogen.
  • Solvent Effects : Use COSMO-RS to optimize solvent selection (e.g., DMF vs. THF) for reaction efficiency .

Q. How does the hydrochloride salt form influence the compound’s stability in biological assays?

  • Methodological Answer :

  • In Vitro vs. In Vivo : The trihydrochloride form enhances aqueous solubility but may require pH adjustment (e.g., PBS buffer) to prevent degradation in cell culture.
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :

  • By-Product Formation : Optimize stoichiometry of the alkylation step to minimize dimerization. Use inline FTIR for real-time monitoring.
  • Reactor Design : Transition from batch to flow chemistry for improved heat dissipation and yield consistency .

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